5-顺式依洛前列素

描述

5-cis Iloprost: is a synthetic analog of prostacyclin, a naturally occurring prostaglandin that plays a crucial role in inhibiting platelet aggregation and dilating blood vessels. It is primarily used in the treatment of pulmonary arterial hypertension and other conditions where blood flow needs to be improved. The compound is known for its stability and potency compared to natural prostacyclin.

科学研究应用

Chemistry: In chemistry, 5-cis Iloprost is used as a reference compound in the study of prostaglandin analogs. It helps in understanding the structure-activity relationship of these compounds.

Biology: In biological research, 5-cis Iloprost is used to study its effects on cellular processes such as platelet aggregation and vasodilation. It serves as a tool to investigate the signaling pathways involved in these processes .

Medicine: Medically, 5-cis Iloprost is used in the treatment of pulmonary arterial hypertension and other vascular diseases. It helps improve blood flow and reduce symptoms associated with these conditions .

Industry: In the pharmaceutical industry, 5-cis Iloprost is used in the formulation of drugs aimed at treating vascular diseases. Its stability and potency make it a valuable component in these formulations .

作用机制

Target of Action

5-cis Iloprost, also known as 15®-Iloprost, is a synthetic analog of prostacyclin (PGI2; epoprostenol), an endogenous prostanoid mainly produced in the vascular endothelium . It is more stable than prostacyclin, which is short-lived . The primary targets of 5-cis Iloprost are the prostacyclin receptors in the vascular endothelium .

Mode of Action

5-cis Iloprost interacts with its targets, the prostacyclin receptors, and mimics the pharmacodynamic properties of prostacyclin . It is a potent vasodilator with reported anti-thrombotic properties .

Biochemical Pathways

5-cis Iloprost affects the prostacyclin signaling pathway, leading to vasodilation and inhibition of platelet aggregation . It also impacts the mitochondrial function and oxidative stress pathways, contributing to its cytoprotective effects .

Pharmacokinetics

It is known that iloprost is metabolized via β-oxidation to inactive tetranor-iloprost . The elimination half-life is approximately 20–30 minutes, and it is excreted via the kidneys (68%) and feces (12%) .

Result of Action

The molecular and cellular effects of 5-cis Iloprost’s action include vasodilation, inhibition of platelet aggregation, and cytoprotection . In patients with pulmonary arterial hypertension (PAH) and frostbites, treatment with iloprost resulted in improved symptoms and prevention of further deterioration .

Action Environment

The efficacy and stability of 5-cis Iloprost can be influenced by various environmental factors. For instance, the effectiveness of iloprost in treating severe frostbite was established in young, healthy adults who suffered frostbite at high altitudes . Additionally, the presence of other medications can impact the action of iloprost. For example, blood pressure-lowering agents may enhance the hypotensive effect of iloprost .

生化分析

Biochemical Properties

5-cis Iloprost interacts with various enzymes, proteins, and other biomolecules. It mimics the pharmacodynamic properties of prostacyclin, including inhibition of platelet aggregation, vasodilatation, and cytoprotection .

Cellular Effects

5-cis Iloprost has significant effects on various types of cells and cellular processes. It is used to treat pulmonary arterial hypertension (PAH) and frostbites . Inhaled iloprost, a form of 5-cis Iloprost, has been shown to improve gas exchange in patients with PAH

Molecular Mechanism

The molecular mechanism of 5-cis Iloprost involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is proposed that 5-cis Iloprost decreases catecholamine outflow from sympathetic nerve terminals, preserves mitochondrial function, and reduces oxidative stress

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-cis Iloprost change over time. For instance, inhaled iloprost has been shown to improve exercise capacity, hemodynamic parameters, and event-free survival in the first 3 months after diagnosis of PAH . When used for a prolonged period, inhaled iloprost could contribute to an unsatisfactory improvement in vascular remodeling and even a decreased event-free survival rate .

Dosage Effects in Animal Models

The effects of 5-cis Iloprost vary with different dosages in animal models. For instance, when administered as an intermittent intravenous infusion at ≤ 2 ng/kg/min for 2 to 4 weeks, iloprost reduced rest pain and improved ulcer healing in 40 to 60% of patients with critical leg ischemia

Metabolic Pathways

5-cis Iloprost is involved in various metabolic pathways. In vitro studies reveal that cytochrome P450-dependent metabolism plays only a minor role in the biotransformation of iloprost

Transport and Distribution

It is known that iloprost is approximately 60% protein-bound, mainly to albumin .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-cis Iloprost involves multiple steps, starting from readily available starting materials. The key step in the synthesis is the construction of the appropriately substituted bicyclic ketone. This is achieved through a series of reactions including aldol condensation, reduction, and cyclization. The final product is obtained after purification and isolation steps .

Industrial Production Methods: Industrial production of 5-cis Iloprost follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate the final product in its pure form .

化学反应分析

Types of Reactions: 5-cis Iloprost undergoes various chemical reactions including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Various substitution reactions can be carried out to introduce different substituents on the molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

相似化合物的比较

Epoprostenol: Another prostacyclin analog used in the treatment of pulmonary arterial hypertension.

Treprostinil: A synthetic analog with a longer half-life compared to natural prostacyclin.

Beraprost: An orally active prostacyclin analog used in the treatment of vascular diseases

Uniqueness: 5-cis Iloprost is unique due to its enhanced stability and potency compared to natural prostacyclin. It has a longer half-life, making it more effective in clinical applications. Additionally, its ability to be administered via inhalation or intravenous routes provides flexibility in treatment options .

属性

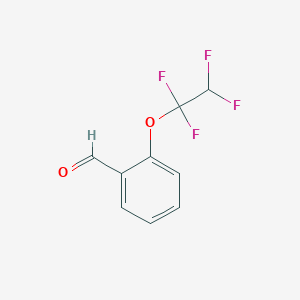

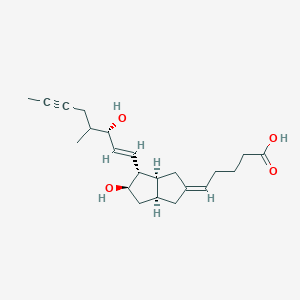

IUPAC Name |

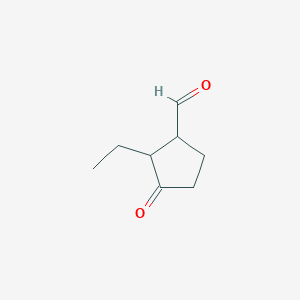

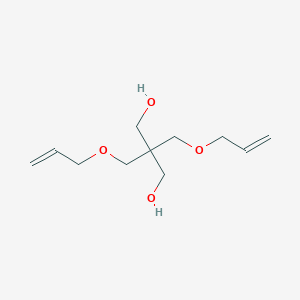

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8-/t15?,17-,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFJCPQKFCZDDL-UGQITTIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。